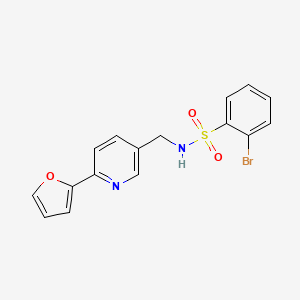

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a bromine atom at the 2-position. The sulfonamide nitrogen is further linked to a methyl group attached to a pyridine ring, which is substituted at the 6-position with a furan-2-yl moiety. Its molecular formula is C₁₇H₁₄BrN₃O₃S (calculated molecular weight: 428.28 g/mol).

Properties

IUPAC Name |

2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVNOZFJHBLZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Coupling Reaction: The coupling of the brominated precursor with a furan-2-yl pyridine derivative.

Sulfonamide Formation: The final step involves the formation of the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The furan and pyridine rings can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons

Key Observations:

- Bromine Positioning : The target compound’s 2-bromo substitution on the benzene ring contrasts with the meta-bromo in and para-bromo in , influencing electronic effects and steric accessibility.

- Sulfonamide Variations : Methanesulfonamide in reduces molecular weight and hydrophobicity relative to the benzenesulfonamide in the target compound.

Biological Activity

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a bromine substituent and a furan-pyridine moiety. Its structural formula is:

This structure suggests potential interactions with biological targets, particularly in the cardiovascular and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that related sulfonamides possess minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 11.1 mg/mL against common pathogens like E. coli and S. aureus .

Anti-inflammatory Effects

Sulfonamides have been documented for their anti-inflammatory properties. A study involving benzenesulfonamides revealed their ability to inhibit carrageenan-induced edema in rat models, with certain derivatives achieving over 90% inhibition at specific doses . This suggests that this compound may also exert similar effects, potentially through modulation of inflammatory pathways.

The biological activity of sulfonamides often involves inhibition of key enzymes or receptors:

- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives act as inhibitors of carbonic anhydrase, which can be beneficial in treating conditions like pulmonary hypertension .

- Calcium Channel Interaction : The interaction with calcium channels has been highlighted in studies where certain sulfonamides decreased perfusion pressure in isolated heart models, suggesting a mechanism involving cardiovascular modulation .

Study on Cardiovascular Effects

A notable study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated that specific compounds significantly reduced perfusion pressure, which was attributed to their action on calcium channels .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Significant decrease |

| Compound B | 0.001 | Moderate decrease |

Synthesis and Biological Evaluation

Another investigation synthesized several new benzenesulfonamides and assessed their biological activities, including anti-inflammatory and antimicrobial effects. Compounds were evaluated for their ability to inhibit inflammation and showed varied potency across different assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.